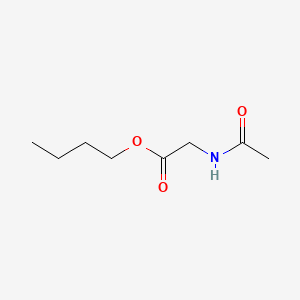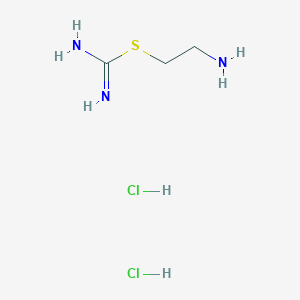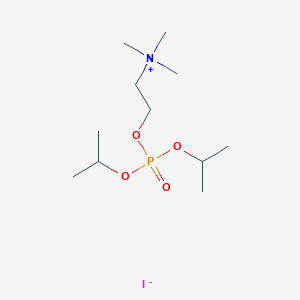
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the carbamate family, which is characterized by the presence of a carbamic acid ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester typically involves the reaction of 4-((dimethylamino)methyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration reactions.
Major Products Formed
Hydrolysis: Formation of 4-((dimethylamino)methyl)-3,5-dimethylphenol and methyl carbamate.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is unique due to the presence of the dimethylamino and methyl groups on the aromatic ring. These substituents confer specific chemical and physical properties that differentiate it from other carbamates. For example, the dimethylamino group can enhance the compound’s solubility in organic solvents and its reactivity in certain chemical reactions.
Propriétés
Numéro CAS |
6452-64-8 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[4-[(dimethylamino)methyl]-3,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-11(17-13(16)14-3)7-10(2)12(9)8-15(4)5/h6-7H,8H2,1-5H3,(H,14,16) |
Clé InChI |
PBJQYLSKNASHPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CN(C)C)C)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)







![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
